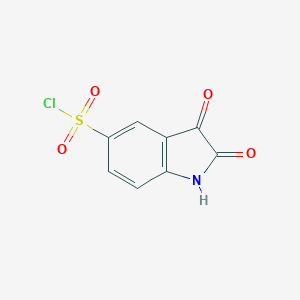

2,3-Dioxoindoline-5-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dioxo-1H-indole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJRKHHCIXKFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579314 | |

| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132898-96-5 | |

| Record name | 5-Isatinsulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132898-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,3-Dioxoindoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dioxoindoline-5-sulfonyl chloride, also known as 5-(chlorosulfonyl)isatin. It covers its chemical properties, synthesis, and its significant role as a versatile building block in the development of novel therapeutic agents. The isatin scaffold is a privileged structure in medicinal chemistry, and its sulfonylated derivatives are of particular interest for their wide-ranging biological activities.

Core Compound Data

This compound is a reactive chemical intermediate, primarily utilized in organic synthesis to introduce the isatin-5-sulfonyl moiety into various molecular frameworks. Its high reactivity stems from the electrophilic sulfonyl chloride group.

| Property | Data | Citations |

| Molecular Weight | 245.64 g/mol | [1][] |

| Molecular Formula | C₈H₄ClNO₄S | [1][] |

| CAS Number | 132898-96-5 | [1] |

| Appearance | Yellow Solid or Crystalline Substance | [][3] |

| Common Synonyms | 5-(Chlorosulfonyl)isatin, 5-Isatinsulfonyl chloride, 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | [1][3] |

| Key Reactive Group | Sulfonyl chloride (-SO₂Cl) | [3] |

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of the corresponding sulfonic acid salt with a chlorinating agent.[4]

Materials:

-

Sodium 2,3-dioxoindoline-5-sulfonate dihydrate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5.0 eq)

-

Sulfolane

-

Ethyl acetate

-

Hexane

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate in sulfolane is prepared in a reaction vessel.

-

POCl₃ is added to the suspension.

-

The reaction mixture is heated to 60°C for approximately 3 hours.

-

After cooling the solution to 0°C, water is added dropwise, leading to the formation of a precipitate.

-

The precipitate is collected by filtration and washed with a small amount of water.

-

The solid is then dissolved in ethyl acetate and washed multiple times with water.

-

The organic phase is dried over sodium sulfate and evaporated to yield the crude product.

-

Purification is achieved by crystallization from a hexane/ethyl acetate mixture (1:1 ratio) to give the final product, this compound.[4]

General Reaction: Synthesis of Isatin-based Sulfonamides

The primary utility of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental to creating libraries of compounds for drug discovery.

Materials:

-

This compound (1.0 eq)

-

A primary or secondary amine (1.0-1.2 eq)

-

An appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)

Procedure:

-

The desired amine is dissolved in the chosen solvent in a reaction flask, often under an inert atmosphere (e.g., nitrogen or argon).

-

The base is added to the solution.

-

This compound, dissolved in the same solvent, is added dropwise to the amine solution, typically at a reduced temperature (e.g., 0°C) to control the reaction rate.

-

The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a wash with brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.

-

Further purification can be performed using techniques such as column chromatography or recrystallization.

Applications in Drug Discovery and Signaling Pathways

The isatin core is a well-established pharmacophore, and its derivatives exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial effects.[5][6][7][8] The addition of a sulfonamide moiety, derived from this compound, can significantly enhance or modulate this activity.

Role as Kinase Inhibitors in Angiogenesis

A prominent application of isatin sulfonamides is in the development of kinase inhibitors. Specifically, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis—the formation of new blood vessels.[9] The inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, as it can starve tumors of the blood supply needed for growth and metastasis.

The diagram below illustrates the general workflow for synthesizing and screening isatin-based VEGFR-2 inhibitors.

References

- 1. CAS 132898-96-5 | 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride - Synblock [synblock.com]

- 3. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. Synthesis routes of Isatin-5-sulfonic acid sodium salt dihydrate [benchchem.com]

- 5. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]

- 9. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,3-Dioxoindoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physical and chemical properties of 2,3-Dioxoindoline-5-sulfonyl chloride, a key reagent in synthetic organic chemistry. Also known by its synonym, Isatin-5-sulfonyl chloride, this compound serves as a critical building block for the synthesis of various sulfonamide derivatives and other complex organic frameworks.[1] Its reactivity, centered around the sulfonyl chloride group, makes it a valuable tool in the development of new pharmaceutical agents.[1]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for designing synthetic routes, ensuring safe handling, and predicting the compound's behavior in various chemical environments.

| Property | Value | Source |

| Synonyms | Isatin-5-sulfonyl chloride, 5-(Chlorosulfonyl)isatin, 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | [1] |

| CAS Number | 132898-96-5 | [1] |

| Molecular Formula | C₈H₄ClNO₄S | [1][2] |

| Molecular Weight | 245.64 g/mol | [1][2] |

| Appearance | Typically a solid or crystalline substance. | [1] |

| Solubility | Exhibits moderate to high solubility in organic solvents. | [1] |

| Reactivity | Highly reactive in nucleophilic substitution reactions. | [1] |

Experimental Protocols

General Protocol for Melting Point Determination:

A standard capillary melting point apparatus would be used to determine the melting point range.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range constitutes the melting point.

Note: Due to the reactivity of the sulfonyl chloride group, decomposition may be observed at the melting point.

Synthetic Utility and Workflow

This compound is primarily used as a reactant to introduce the isatin-5-sulfonyl moiety into other molecules. A primary application is the synthesis of sulfonamides, which are a class of compounds with a wide range of pharmaceutical applications. The general workflow for this reaction is the nucleophilic substitution of the chloride on the sulfonyl group by an amine.

This common synthetic transformation can be visualized as a logical workflow.

References

Synthesis of 2,3-Dioxoindoline-5-sulfonyl Chloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a key synthesis pathway for 2,3-dioxoindoline-5-sulfonyl chloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support their research endeavors.

Core Synthesis Pathway: From Isatin-5-sulfonic Acid Sodium Salt Dihydrate

The primary and well-documented synthetic route to this compound proceeds from the readily available starting material, Isatin-5-sulfonic acid sodium salt dihydrate. This pathway involves the conversion of the sulfonate salt to the desired sulfonyl chloride using a chlorinating agent in a suitable solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this synthesis pathway.

| Parameter | Value | Reference |

| Starting Material | Isatin-5-sulfonic acid sodium salt dihydrate | [1] |

| Reagents | Phosphorus oxychloride (POCl₃), Sulfolane | [1] |

| Reaction Temperature | 60 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Product | This compound | [1] |

| Yield | 82% | [1] |

| Purification Method | Crystallization from hexane/ethyl acetate (1:1) | [1] |

Experimental Protocol

The following detailed experimental protocol is adapted from established literature.[1]

Materials:

-

Isatin-5-sulfonic acid sodium salt dihydrate (5.0 g, 17.53 mmol)

-

Phosphorus oxychloride (POCl₃) (8.17 ml, 88 mmol)

-

Sulfolane (25 ml, 264 mmol)

-

Water

-

Ethyl acetate

-

Hexane

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate (5.0 g, 17.53 mmol) and phosphorus oxychloride (8.17 ml, 88 mmol) in sulfolane (25 ml, 264 mmol) is prepared in a suitable reaction vessel.

-

The reaction mixture is heated to 60°C for a period of 3 hours.

-

After the reaction is complete, the solution is cooled to 0°C.

-

Water (60 ml) is added dropwise to the cooled solution, resulting in the formation of a green precipitate.

-

The precipitate is collected by filtration and washed with a small amount of water.

-

The collected solid is then dissolved in ethyl acetate.

-

The ethyl acetate solution is washed three times with water.

-

The organic phase is dried over sodium sulfate.

-

The solvent is evaporated to yield the crude solid product.

-

The crude product is purified by crystallization from a 1:1 mixture of hexane and ethyl acetate.

-

The purified product, this compound, is obtained as a solid (3.52 g, 14.33 mmol, 82% yield).[1]

Synthesis Pathway Visualization

The following diagram illustrates the synthesis pathway described above.

Caption: Synthesis of this compound.

Alternative Synthesis Pathway: Direct Chlorosulfonation of Isatin

Conclusion

This technical guide has detailed a robust and high-yielding synthesis pathway for this compound starting from isatin-5-sulfonic acid sodium salt dihydrate. The provided experimental protocol and quantitative data offer a solid foundation for researchers in the field. While the direct chlorosulfonation of isatin presents a potential alternative, further investigation is needed to establish a validated experimental procedure.

References

An In-depth Technical Guide to the Synthesis of Isatin-5-Sulfonyl Chloride from Isatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isatin-5-sulfonyl chloride, a valuable intermediate in the development of novel therapeutics. Two primary synthetic routes are detailed, starting from either isatin or its pre-functionalized derivative, isatin-5-sulfonic acid. This document offers detailed experimental protocols, quantitative data, and logical workflows to assist researchers in the successful preparation of this key compound.

Introduction

Isatin and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a sulfonyl chloride group at the 5-position of the isatin scaffold provides a reactive handle for the synthesis of a wide array of sulfonamides and other derivatives. These modifications are crucial in medicinal chemistry for modulating the physicochemical properties and biological activities of lead compounds. This guide outlines two effective methods for the synthesis of isatin-5-sulfonyl chloride.

Synthetic Pathways

Two principal routes for the synthesis of isatin-5-sulfonyl chloride are presented:

-

Route 1: Direct Conversion from Isatin-5-Sulfonic Acid. This one-step method is highly efficient for converting commercially available or previously synthesized isatin-5-sulfonic acid (or its salt) into the target sulfonyl chloride.

-

Route 2: Two-Step Synthesis from Isatin. This pathway involves the initial sulfonation of isatin, a readily available starting material, to form isatin-5-sulfonic acid, followed by its conversion to isatin-5-sulfonyl chloride.

The logical relationship between these synthetic routes is illustrated in the diagram below.

Figure 1: Overview of the synthetic pathways to isatin-5-sulfonyl chloride.

Route 1: Direct Conversion of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

This highly efficient, single-step protocol details the conversion of isatin-5-sulfonic acid sodium salt dihydrate to isatin-5-sulfonyl chloride.

Experimental Protocol

A detailed experimental procedure for this conversion is provided below.[1]

Reaction Scheme:

Materials:

-

Isatin-5-sulfonic acid sodium salt dihydrate

-

Phosphoryl chloride (POCl₃)

-

Sulfolane

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate (5.0 g, 17.53 mmol) and phosphoryl chloride (8.17 ml, 88 mmol) in sulfolane (25 ml, 264 mmol) is heated at 60°C for 3 hours in a suitable reaction vessel.[1]

-

The resulting solution is cooled to 0°C using an ice bath.[1]

-

Deionized water (60 ml) is added dropwise to the cooled solution, leading to the formation of a green precipitate.[1]

-

The precipitate is collected by filtration and washed with a small amount of water.[1]

-

The solid is then dissolved in ethyl acetate.[1]

-

The organic phase is washed three times with water, dried over anhydrous sodium sulfate, and filtered.[1]

-

The solvent is evaporated under reduced pressure to yield a crude solid.[1]

-

The crude product is purified by crystallization from a 1:1 mixture of hexane and ethyl acetate to afford 2,3-dioxoindoline-5-sulfonyl chloride.[1]

Quantitative Data

The following table summarizes the quantitative data for the direct conversion of isatin-5-sulfonic acid sodium salt dihydrate to isatin-5-sulfonyl chloride.[1]

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (ml) | Yield (%) |

| Isatin-5-sulfonic acid sodium salt dihydrate | 285.21 | 5.0 | 17.53 | - | - |

| Phosphoryl chloride (POCl₃) | 153.33 | - | 88 | 8.17 | - |

| Sulfolane | 120.17 | - | 264 | 25 | - |

| Isatin-5-sulfonyl chloride (Product) | 245.64 | 3.52 | 14.33 | - | 82 |

Route 2: Two-Step Synthesis from Isatin

This route provides a method for the synthesis of isatin-5-sulfonyl chloride starting from the more readily available precursor, isatin.

Step 1: Sulfonation of Isatin to Isatin-5-Sulfonic Acid

The first step in this route is the electrophilic aromatic substitution of isatin to introduce a sulfonic acid group at the 5-position. While sulfonation can sometimes occur as a side reaction in other syntheses of isatin derivatives, a directed synthesis is required for optimal yield.[2] The general approach involves treating isatin with a sulfonating agent such as chlorosulfonic acid under controlled temperature conditions.

A generalized experimental workflow for this step is presented below.

Figure 2: Generalized workflow for the sulfonation of isatin.

Step 2: Conversion of Isatin-5-Sulfonic Acid to Isatin-5-Sulfonyl Chloride

The isatin-5-sulfonic acid (or its salt) produced in the previous step is then converted to the target sulfonyl chloride. The experimental protocol for this step is identical to that described in Route 1 .

Conclusion

This technical guide has detailed two reliable synthetic routes for the preparation of isatin-5-sulfonyl chloride. Route 1 offers a direct and high-yielding conversion from isatin-5-sulfonic acid sodium salt dihydrate. Route 2 provides a valuable alternative starting from the more fundamental precursor, isatin, via a two-step process. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of organic synthesis and drug development, facilitating the production of this important chemical intermediate. The choice between the two routes will depend on the availability of the starting materials and the specific requirements of the research project.

References

Starting materials for 2,3-Dioxoindoline-5-sulfonyl chloride synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2,3-Dioxoindoline-5-sulfonyl chloride, an important intermediate in the development of various biologically active compounds. This document details the necessary starting materials, experimental protocols, and relevant biological pathways, presenting quantitative data in a clear, tabular format and illustrating workflows and signaling pathways with diagrams.

Core Synthetic Strategies

The synthesis of this compound, also known as isatin-5-sulfonyl chloride, can be approached from two principal starting materials: isatin or a pre-sulfonated isatin derivative. The choice of route may depend on the availability of starting materials and desired scale.

Route 1: From Isatin-5-sulfonic acid sodium salt dihydrate

This is a direct and high-yielding method for the preparation of the target compound. The key transformation is the conversion of the sulfonate salt to the sulfonyl chloride.

Experimental Protocol:

A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate and phosphorus oxychloride (POCl3) in sulfolane is heated. Following the reaction, the mixture is cooled and quenched with water, leading to the precipitation of the product. The crude solid is then purified by dissolution in ethyl acetate, washing with water, drying, and recrystallization.[1]

Quantitative Data Summary:

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Yield |

| Sodium 2,3-dioxoindoline-5-sulfonate dihydrate (5.0 g, 17.53 mmol) | POCl3 (8.17 ml, 88 mmol) | - | Sulfolane (25 ml, 264 mmol) | 60°C | 3 hours | 82% |

Workflow for Synthesis from Isatin-5-sulfonic acid sodium salt dihydrate:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,3-Dioxoindoline-5-sulfonyl chloride

This guide provides a comprehensive overview of this compound, also known as 5-isatinsulfonyl chloride. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications as a key intermediate in synthetic and medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an isatin (1H-indole-2,3-dione) core. A sulfonyl chloride functional group is attached at the 5-position of the indole ring. This highly reactive group makes the compound a valuable reagent for introducing the isatin-5-sulfonyl moiety into other molecules.

The presence of the electrophilic sulfonyl chloride group allows for facile reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1] The isatin scaffold itself is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.

Physicochemical and Identification Data:

| Property | Value | Reference |

| IUPAC Name | 2,3-dioxo-1H-indole-5-sulfonyl chloride | [] |

| Synonyms | 5-Isatinsulfonyl chloride, 5-(Chlorosulfonyl)isatin | [1][][3] |

| CAS Number | 132898-96-5 | [3] |

| Molecular Formula | C₈H₄ClNO₄S | [1][3] |

| Molecular Weight | 245.64 g/mol | [][3] |

| Appearance | Yellow Solid | [] |

| InChI Key | JUJRKHHCIXKFQG-UHFFFAOYSA-N | [1][] |

| SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=O)N2 | [] |

Safety and Handling: Care should be exercised when handling this compound. As a sulfonyl chloride, it is corrosive and moisture-sensitive. It may release toxic hydrogen chloride gas upon contact with water or moisture.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from its corresponding sulfonic acid salt. The following protocol is adapted from established procedures.[4]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Sodium 2,3-dioxoindoline-5-sulfonate dihydrate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5.0 eq)

-

Sulfolane (15.0 eq)

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate (17.53 mmol, 1.0 eq) and phosphorus oxychloride (88 mmol, 5.0 eq) in sulfolane (264 mmol, 15.0 eq) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The reaction mixture is heated to 60°C for 3 hours.

-

After the reaction is complete, the solution is cooled to 0°C using an ice bath.

-

Water is added dropwise to the cooled solution to quench the excess POCl₃ and precipitate the product. A green precipitate should form.

-

The precipitate is collected by vacuum filtration and washed with a small amount of cold water.

-

The crude solid is dissolved in ethyl acetate.

-

The organic solution is washed three times with water in a separatory funnel.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude solid.

-

The product is purified by crystallization from a hexane/ethyl acetate (1:1) mixture to give pure this compound.[4]

-

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block for the synthesis of novel sulfonamides.[1] The sulfonyl chloride group reacts readily with primary and secondary amines to form N-substituted 2,3-dioxoindoline-5-sulfonamides.

This reaction is fundamental to creating libraries of compounds for drug discovery screening. The isatin core is associated with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[5] By modifying the substituent on the sulfonamide nitrogen, researchers can systematically explore the structure-activity relationship (SAR) of this compound class to develop potent and selective therapeutic agents.

The derivatives synthesized from this intermediate are evaluated in various biological assays. For instance, they have been explored as potential enzyme inhibitors, antimicrobials, and cytostatic agents.[5][6] The ability to readily generate diverse structures from a common intermediate makes this compound a valuable tool in modern medicinal chemistry.

References

- 1. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. CAS 132898-96-5 | 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride - Synblock [synblock.com]

- 4. Synthesis routes of Isatin-5-sulfonic acid sodium salt dihydrate [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride [smolecule.com]

An In-depth Technical Guide to the Discovery and Chemistry of Isatin Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin sulfonyl chlorides are a class of reactive chemical intermediates that have garnered significant attention in medicinal chemistry and drug development. As derivatives of the versatile isatin scaffold, they serve as crucial building blocks for the synthesis of a wide array of isatin-based sulfonamides, which exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of isatin sulfonyl chlorides. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding and practical application of these important synthetic intermediates.

Introduction: The Isatin Scaffold

Isatin (1H-indole-2,3-dione), first isolated in 1841 by Erdmann and Laurent through the oxidation of indigo, is a naturally occurring and synthetically versatile heterocyclic compound.[1][2] It is found in various plants and is also an endogenous substance in mammals, where it is believed to modulate biochemical processes.[1] The isatin core, characterized by a fused benzene and pyrrolidine-2,3-dione ring system, possesses a unique combination of chemical reactivity that makes it a privileged scaffold in medicinal chemistry. The electrophilic C-3 keto group, the reactive N-1 proton, and the susceptibility of the benzene ring to electrophilic substitution provide multiple avenues for chemical modification.

Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, predominantly occur at the C-5 position of the isatin ring.[3] This regioselectivity is crucial for the functionalization of the isatin core and the subsequent synthesis of diverse derivatives, including the isatin sulfonyl chlorides.

Discovery and History of Isatin Sulfonyl Chlorides

While the history of isatin dates back to the 1840s, the specific discovery of isatin sulfonyl chlorides is less definitively documented in readily available literature. Their development is intrinsically linked to the broader exploration of electrophilic substitution reactions on the isatin ring. The sulfonation of aromatic compounds was a well-established process by the late 19th and early 20th centuries, and it is likely that the sulfonation of isatin was investigated during this period as part of the systematic study of this important heterocycle.

The preparation of isatin-5-sulfonic acid is a logical precursor to the synthesis of isatin-5-sulfonyl chloride. Early investigations into the chemistry of isatin would have naturally led to the exploration of its sulfonation products. The subsequent conversion of the resulting sulfonic acid to the more reactive sulfonyl chloride would have been a standard chemical transformation.

Although a singular "discovery" paper for isatin sulfonyl chloride is not prominently cited in modern reviews, its existence as a key intermediate became crucial with the burgeoning interest in sulfonamide drugs in the mid-20th century. The utility of isatin sulfonyl chlorides as precursors to a wide range of biologically active isatin sulfonamides has solidified their importance in contemporary drug discovery.

Synthesis of Isatin Sulfonyl Chlorides

The synthesis of isatin sulfonyl chlorides can be primarily achieved through two main routes: the conversion of pre-formed isatin sulfonic acids to the corresponding sulfonyl chloride, and the direct chlorosulfonation of isatin.

From Isatin Sulfonic Acids

A common and effective method for the synthesis of isatin sulfonyl chlorides involves the treatment of an isatin sulfonic acid derivative with a chlorinating agent. Isatin-5-sulfonic acid sodium salt dihydrate is a commercially available starting material for this purpose.

This protocol is adapted from established synthetic procedures.

Materials:

-

Isatin-5-sulfonic acid sodium salt dihydrate

-

Phosphorus oxychloride (POCl₃)

-

Sulfolane

-

Water

-

Ethyl acetate

-

Hexane

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of isatin-5-sulfonic acid sodium salt dihydrate (1.0 eq) and phosphorus oxychloride (5.0 eq) in sulfolane is prepared.

-

The mixture is heated at 60 °C for 3 hours.

-

The solution is then cooled to 0 °C.

-

Water is added dropwise to the cooled solution, resulting in the formation of a green precipitate.

-

The precipitate is collected by filtration and washed with a small amount of water.

-

The solid is dissolved in ethyl acetate and the organic phase is washed three times with water.

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude solid is purified by crystallization from a hexane/ethyl acetate mixture (1:1) to afford 2,3-dioxoindoline-5-sulfonyl chloride.

Caption: Workflow for the synthesis of isatin-5-sulfonyl chloride.

Direct Chlorosulfonation of Isatin

The direct chlorosulfonation of isatin is another viable synthetic route. This method involves the reaction of isatin with a strong chlorosulfonating agent, typically chlorosulfonic acid. The electrophilic sulfonation occurs at the 5-position of the isatin ring.

Materials:

-

Isatin

-

Chlorosulfonic acid (HSO₃Cl)

-

Inert solvent (e.g., dichloromethane, optional)

-

Ice

-

Water

Procedure:

-

Isatin is dissolved or suspended in an inert solvent (if used) and cooled in an ice bath.

-

Chlorosulfonic acid is added dropwise to the cooled mixture, maintaining a low temperature.

-

The reaction mixture is stirred at a low temperature for a specified period to allow for the completion of the reaction.

-

The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

The solid precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product may be further purified by recrystallization.

Caption: Workflow for the direct chlorosulfonation of isatin.

Physicochemical Properties and Quantitative Data

Isatin sulfonyl chlorides are typically crystalline solids with characteristic reactivity. The sulfonyl chloride group is highly susceptible to nucleophilic attack, making these compounds valuable intermediates but also requiring careful handling and storage to prevent hydrolysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| 5-Isatinsulfonyl chloride | 132898-96-5 | C₈H₄ClNO₄S | 245.64 | Yellow Solid | 95% |

| This compound | 132898-96-5 | C₈H₄ClNO₄S | 245.64 | - | 95.0% |

| 5-(Chlorosulfonyl)isatin | 132898-96-5 | C₈H₄ClNO₄S | 245.64 | - | - |

Data sourced from chemical supplier catalogs.

Chemical Reactivity and Role in Synthesis

The primary utility of isatin sulfonyl chlorides lies in their reactivity as electrophiles. The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide range of nucleophiles to form sulfonamides, sulfonic esters, and other sulfur-containing derivatives.

The most significant application of isatin sulfonyl chlorides is in the synthesis of isatin-based sulfonamides. The reaction with primary or secondary amines proceeds readily, often in the presence of a base to neutralize the HCl byproduct, to yield the corresponding N-substituted sulfonamide. This reaction is fundamental to the creation of libraries of isatin sulfonamides for drug screening and development.

Caption: The central role of isatin sulfonyl chloride in synthesis.

Application in Drug Discovery and Development

While isatin sulfonyl chlorides themselves are not typically investigated for direct biological activity due to their high reactivity, they are indispensable precursors to a multitude of bioactive molecules. Isatin-based sulfonamides have been reported to possess a wide range of pharmacological properties, including:

-

Anticancer Activity: Many isatin sulfonamides have been synthesized and evaluated as potent anticancer agents, targeting various mechanisms of cancer cell proliferation.

-

Antiviral Activity: Derivatives have shown promise as inhibitors of viral replication, including activity against HIV.

-

Antibacterial and Antifungal Activity: The isatin sulfonamide scaffold has been a fruitful area for the discovery of new antimicrobial agents.

-

Enzyme Inhibition: Isatin sulfonamides have been designed to target specific enzymes implicated in disease, such as carbonic anhydrases and kinases.

The ease of synthesis of a diverse library of sulfonamides from a common isatin sulfonyl chloride intermediate makes this an attractive strategy in lead discovery and optimization. By varying the amine component in the reaction with the isatin sulfonyl chloride, researchers can systematically explore the structure-activity relationships (SAR) of the resulting sulfonamides, fine-tuning their potency, selectivity, and pharmacokinetic properties.

Conclusion

Isatin sulfonyl chlorides represent a cornerstone in the synthetic chemistry of isatin and its derivatives. While their own history is intertwined with the broader development of isatin chemistry, their importance as reactive intermediates is undisputed. The ability to readily introduce a sulfonyl chloride group onto the isatin scaffold opens up a vast chemical space for the synthesis of novel sulfonamide derivatives with significant potential in drug discovery. This technical guide has provided a comprehensive overview of their synthesis, properties, and applications, intended to serve as a valuable resource for researchers in the field. The continued exploration of the chemistry of isatin sulfonyl chlorides will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 2,3-dioxoindoline-5-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 2,3-dioxoindoline-5-sulfonamides, also known as N-substituted isatin-5-sulfonamides, represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The isatin scaffold is a privileged structure, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The strategic incorporation of a sulfonamide group at the 5-position and various substituents on the indole nitrogen allows for the fine-tuning of their pharmacological profiles.

This document provides detailed application notes and experimental protocols for the synthesis of diverse N-substituted 2,3-dioxoindoline-5-sulfonamides. It is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The protocols described herein cover N-alkylation, N-benzylation, N-acylation, and N-arylation of the isatin-5-sulfonamide core, providing a versatile toolkit for the generation of compound libraries for biological screening.

Synthetic Strategies Overview

The general approach to synthesizing N-substituted 2,3-dioxoindoline-5-sulfonamides involves a two-step process. The first step is the synthesis of the core intermediate, 2,3-dioxoindoline-5-sulfonamide (isatin-5-sulfonamide). The second step involves the functionalization of the nitrogen atom at the 1-position of the isatin ring with various substituents.

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2,3-Dioxoindoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of novel N-substituted 2,3-dioxoindoline-5-sulfonamides. Isatin and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] The incorporation of a sulfonamide moiety at the C-5 position of the isatin scaffold is a promising strategy for the development of new therapeutic agents.[1][2][4] This protocol details the preparation of the key intermediate, 2,3-dioxoindoline-5-sulfonyl chloride, and its subsequent reaction with a variety of primary and secondary amines to generate a library of diverse sulfonamide derivatives.

I. Overview of the Synthesis

The synthesis of N-substituted 2,3-dioxoindoline-5-sulfonamides is a two-step process. The first step involves the preparation of this compound from isatin. The second step is the coupling of the sulfonyl chloride intermediate with a desired amine to form the final sulfonamide product.

II. Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from standard procedures for the chlorosulfonylation of aromatic compounds.

Materials:

-

Isatin (1.0 eq)

-

Chlorosulfonic acid (5.0 eq)

-

Thionyl chloride (cat.)

-

Dichloromethane (anhydrous)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chlorosulfonic acid (5.0 eq).

-

Cool the chlorosulfonic acid to 0 °C in an ice bath.

-

Slowly add a catalytic amount of thionyl chloride to the cooled chlorosulfonic acid.

-

To this mixture, add isatin (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is the crude this compound.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

The crude product can be used in the next step without further purification.

B. General Protocol for the Synthesis of N-substituted 2,3-dioxoindoline-5-sulfonamides

This protocol describes the general procedure for the reaction of this compound with a representative amine.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Triethylamine (1.5 eq) or Pyridine (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the solution of this compound dropwise to the amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 2,3-dioxoindoline-5-sulfonamide.

III. Data Presentation

The following table summarizes the hypothetical results for the synthesis of a series of N-substituted 2,3-dioxoindoline-5-sulfonamides with various amines.

| Compound ID | Amine | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1a | Aniline | 6 | 85 | 210-212 |

| 1b | 4-Fluoroaniline | 5 | 88 | 215-217 |

| 1c | Benzylamine | 4 | 92 | 198-200 |

| 1d | Piperidine | 4 | 95 | 225-227 |

| 1e | Morpholine | 4.5 | 93 | 230-232 |

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 2,3-dioxoindoline-5-sulfonamides.

Caption: General workflow for the synthesis of N-substituted 2,3-dioxoindoline-5-sulfonamides.

B. Representative Signaling Pathway: VEGFR-2 Inhibition

Many isatin-based sulfonamides have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[1][2][6] The following diagram depicts a simplified VEGFR-2 signaling pathway.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of isatin sulfonamides.

References

- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE SYNTHESIS AND ANTIPROLIFERATIVE ACTIVITY OF ISATIN-7-SULFONAMIDES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00688K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Applications of 2,3-Dioxoindoline-5-sulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dioxoindoline, commonly known as isatin, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse biological activities. The introduction of a sulfonyl chloride group at the 5-position of the isatin ring system creates a highly versatile intermediate, 2,3-Dioxoindoline-5-sulfonyl chloride . This compound serves as a crucial building block for the synthesis of a wide array of sulfonamide derivatives with significant therapeutic potential. The reactive sulfonyl chloride moiety allows for facile reaction with various nucleophiles, particularly amines, to generate a library of N-substituted sulfonamides. These derivatives have been extensively investigated for their utility as anticancer and antiviral agents, demonstrating the importance of this scaffold in modern drug discovery.

Anticancer Applications

Derivatives of this compound have emerged as a promising class of anticancer agents, primarily functioning as inhibitors of key protein kinases involved in tumor growth and proliferation.

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many isatin-based sulfonamides is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers. Isatin sulfonamides can act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and inhibiting tumor growth.[1]

Signaling Pathway: VEGFR-2 Inhibition

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2,3-Dioxoindoline-5-sulfonamide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 12b | T47D (Breast) | 1.83 | Doxorubicin | 2.26 |

| 6f | T47D (Breast) | 10.40 | Doxorubicin | 2.26 |

| 11b | T47D (Breast) | 1.83 - 10.40 | Doxorubicin | 2.26 |

| 11c | T47D (Breast) | 1.83 - 10.40 | Doxorubicin | 2.26 |

| 12a | T47D (Breast) | 1.83 - 10.40 | Doxorubicin | 2.26 |

| 12c | T47D (Breast) | 1.83 - 10.40 | Doxorubicin | 2.26 |

| Compound 123 | T47D (Breast) | 3.59 ± 0.16 | Doxorubicin | 2.26 |

| Compound 126 | HepG2 (Liver) | 16.80 ± 1.44 | Doxorubicin | 21.60 ± 0.81 |

| Compound 133 | A549 (Lung) | 5.32 | 5-FU | 12.3 |

| Compound 133 | PC3 (Prostate) | 35.1 | 5-FU | 68.4 |

| Compound 133 | MCF-7 (Breast) | 4.86 | 5-FU | 13.15 |

Antiviral Applications

Derivatives of this compound have also demonstrated promising activity against a range of viruses. The isatin scaffold itself has been recognized as a valuable pharmacophore in the development of antiviral agents.

Mechanism of Action

The precise antiviral mechanisms of isatin sulfonamides can vary depending on the viral target. For some viruses, these compounds have been shown to inhibit viral replication by targeting essential viral enzymes, such as proteases or reverse transcriptases. For instance, some isatin derivatives have shown inhibitory activity against the HIV-1 reverse transcriptase enzyme.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of a representative 2,3-Dioxoindoline-5-sulfonamide derivative.

| Compound ID | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |

| 9l | HIV-1 | - | 12.1 - 62.1 | >13 | >13 |

Experimental Protocols

Synthesis of this compound and Derivatives

Protocol 1: Synthesis of this compound

-

Materials: Isatin, Chlorosulfonic acid, glassware.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add chlorosulfonic acid (5 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add isatin (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

-

The crude product can be used in the next step without further purification.

-

Protocol 2: General Procedure for the Synthesis of N-substituted 2,3-Dioxoindoline-5-sulfonamides

-

Materials: this compound, appropriate primary or secondary amine, dry solvent (e.g., dichloromethane, acetonitrile, or pyridine), base (e.g., triethylamine or pyridine).

-

Procedure:

-

Dissolve the amine (1.2 equivalents) and a base (1.5 equivalents, if not using pyridine as solvent) in a suitable dry solvent.

-

To this solution, add a solution of this compound (1 equivalent) in the same dry solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1N HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired N-substituted 2,3-Dioxoindoline-5-sulfonamide.

-

In Vitro Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity Screening [1]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Protocol 4: Plaque Reduction Assay for Antiviral Activity

-

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a lytic virus in a cell monolayer.

-

Procedure:

-

Grow a confluent monolayer of host cells in 6-well plates.

-

Prepare serial dilutions of the test compound in a serum-free medium.

-

Pre-incubate the cell monolayers with the compound dilutions for 1 hour at 37 °C.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound.

-

Incubate the plates at 37 °C until plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the EC50 (50% effective concentration) of the compound.

-

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antiviral agents, with clear structure-activity relationships emerging from numerous studies. The protocols and data presented herein provide a foundational resource for researchers interested in exploring the therapeutic applications of this promising chemical scaffold. Further derivatization and biological evaluation are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these compounds for potential clinical development.

References

Application Notes and Protocols for 2,3-Dioxoindoline-5-sulfonyl chloride as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dioxoindoline-5-sulfonyl chloride, also known as isatin-5-sulfonyl chloride, is a reactive chemical entity that holds significant potential as a versatile chemical probe in drug discovery and chemical biology. The isatin scaffold is a privileged structure in medicinal chemistry, known for its wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The incorporation of a sulfonyl chloride moiety at the 5-position provides a reactive handle for covalent modification of biological targets, making it a valuable tool for target identification and validation, and for the development of covalent inhibitors.[5]

This document provides detailed application notes and experimental protocols for the utilization of this compound as a chemical probe. It is intended to guide researchers in leveraging this compound for the exploration of enzyme function, the identification of novel drug targets, and the development of targeted therapeutics.

Principle of Action

The utility of this compound as a chemical probe stems from the high reactivity of the sulfonyl chloride group towards nucleophilic residues on proteins, such as lysine, tyrosine, and histidine. This reactivity allows for the formation of stable covalent sulfonamide bonds with target proteins, enabling a range of applications from target identification to the development of irreversible inhibitors. The isatin core can be further modified to enhance selectivity and potency against specific biological targets.[5]

Potential Biological Targets

Derivatives of isatin-5-sulfonamide have shown inhibitory activity against several important classes of enzymes, suggesting that this compound could be employed as a chemical probe to investigate these protein families.

-

Caspases: Isatin sulfonamides have been identified as potent inhibitors of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[6][7] This suggests a role for this compound in probing the activity of caspases and in the development of novel apoptosis modulators.

-

Carbonic Anhydrases (CAs): Isatin-based sulfonamides have demonstrated potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, which are validated targets for anticancer therapies.[8][9][10]

-

Kinases: The isatin scaffold is a well-known kinase inhibitor pharmacophore.[1][11] Isatin-sulfonamide derivatives have been developed as VEGFR-2 inhibitors, highlighting their potential in targeting angiogenesis.[9][12]

-

α-Glucosidase: Certain isatin derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in diabetes research.[3][13]

Data Presentation

The following table summarizes the reported biological activities of various isatin-5-sulfonamide derivatives, providing a reference for the potential targets of this compound.

| Compound Class | Target Enzyme | IC50/Ki | Cell Line/Assay Conditions | Reference |

| Isatin-sulfonamide derivatives | Caspase-3 | 2.33 µM - 116.91 µM | Acetyl-DEVD-AMC fluorogenic substrate assay | [6] |

| Isatin-sulfonamide derivatives | Caspase-7 | Moderate Inhibition | Acetyl-DEVD-AMC fluorogenic substrate assay | [6] |

| 2/3/4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamides | Carbonic Anhydrase IX | Low nanomolar | Stopped-flow CO2 hydrase assay | [8] |

| 2/3/4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamides | Carbonic Anhydrase XII | Low nanomolar | Stopped-flow CO2 hydrase assay | [8] |

| Isatin-based sulphonamides | VEGFR-2 | 23.10 nM - 63.40 nM | In vitro kinase assay | [9][12] |

| Isatin-thiazole derivatives | α-Glucosidase | 5.36 µM - 35.76 µM | In vitro α-glucosidase inhibitory assay | [13] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of the parent chemical probe from its corresponding sulfonic acid salt.[14]

Materials:

-

Isatin-5-sulfonic acid sodium salt dihydrate

-

Phosphoryl chloride (POCl3)

-

Sulfolane

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Sodium sulfate

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Suspend Isatin-5-sulfonic acid sodium salt dihydrate in sulfolane in a reaction vessel.

-

Add phosphoryl chloride (POCl3) to the suspension.

-

Heat the mixture at 60°C for 3 hours with constant stirring.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add deionized water dropwise to precipitate the product.

-

Filter the resulting precipitate and wash with a small amount of cold water.

-

Dissolve the solid in ethyl acetate and wash three times with water in a separatory funnel.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude solid by crystallization from a hexane/ethyl acetate mixture to yield this compound.

Protocol 2: General Procedure for Protein Labeling using this compound

This protocol provides a general workflow for labeling a target protein with the chemical probe for target identification or activity profiling.

Materials:

-

Purified target protein in a suitable buffer (e.g., HEPES, PBS, pH 7.4)

-

This compound stock solution in a compatible organic solvent (e.g., DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer for protein analysis (optional)

-

Fluorescent or biotinylated secondary probe for detection (optional)

Procedure:

-

Incubate the purified target protein with varying concentrations of this compound (e.g., 1-100 µM) at room temperature or 37°C for a defined period (e.g., 30-60 minutes).

-

Quench the reaction by adding a quenching solution to consume excess reactive probe.

-

Analyze the protein labeling by SDS-PAGE. A successful covalent modification will result in a mass shift of the protein band.

-

For target identification from a complex mixture (proteome), the labeled proteins can be enriched (e.g., using a tagged version of the probe) and identified by mass spectrometry.

-

For activity-based protein profiling, the probe can be used in a competitive labeling experiment with a known inhibitor to confirm target engagement.

Visualizations

Caption: Synthesis of the chemical probe.

References

- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00688K [pubs.rsc.org]

- 9. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]

- 11. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity [mdpi.com]

- 12. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis routes of Isatin-5-sulfonic acid sodium salt dihydrate [benchchem.com]

Application Notes and Protocols for the Preparation of Bioactive Isatin-Based Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and relevant experimental protocols for isatin-based sulfonamides. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][2][3][4]

Introduction to Isatin-Based Sulfonamides

Isatin, an endogenous indole derivative, serves as a versatile scaffold in drug design.[5] Its hybridization with a sulfonamide moiety, a well-established pharmacophore, has led to the development of potent bioactive molecules.[2][6] The synergistic combination of these two fragments often results in compounds with enhanced biological efficacy and selectivity. These hybrid molecules have been extensively investigated for their potential as therapeutic agents, targeting a range of diseases.

Biological Activities and Quantitative Data

Isatin-based sulfonamides exhibit a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, highlighting their potential in different therapeutic areas.

Anticancer Activity

A primary focus of research on isatin-based sulfonamides has been their anticancer potential. These compounds have shown potent activity against various cancer cell lines, often through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases (CAs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[5][7][8]

Table 1: In Vitro Anticancer Activity of Isatin-Based Sulfonamides (IC50 values in µM)

| Compound ID | Cell Line | IC50 (µM) | Target(s) | Reference |

| Series 6f, 6i, 11b-c, 12a-c | T47D (Breast Cancer) | 1.83 - 24.13 | VEGFR-2 | [5] |

| Compound 20e | HCT-116 (Colorectal Cancer) | 3.67 ± 0.33 | - | [2] |

| Compound 3a | HepG2 (Liver Cancer) | 5 µM (used for cell cycle analysis) | EGFR | [9] |

| Compound 4b | HepG2 (Liver Cancer) | 5 µM (used for cell cycle analysis) | EGFR | [9] |

| Compound 4c | HepG2 (Liver Cancer) | 5 µM (used for cell cycle analysis) | EGFR | [9] |

| Compound II | MCF-7 (Breast Cancer) | 0.06 | Carbonic Anhydrase XII | [10] |

| Compound IV | MCF-7 (Breast Cancer) | 0.105 | Carbonic Anhydrase XII | [10] |

| Compound II | Hct116 (Colon Cancer) | 0.063 | Carbonic Anhydrase XII | [10] |

| Compound IV | Hct116 (Colon Cancer) | 0.114 | Carbonic Anhydrase XII | [10] |

Table 2: Enzyme Inhibition Data for Isatin-Based Sulfonamides

| Compound ID | Enzyme | Inhibition (IC50/Ki) | Reference |

| Series 6f, 11b-c, 12b | VEGFR-2 | IC50: 23.10 - 63.40 nM | [5] |

| Compound II | VEGFR-2 | IC50: 260.64 nM | [5] |

| Compound II | Carbonic Anhydrase IX | Ki: 5.2 nM | [5] |

| Compound II | Carbonic Anhydrase XII | Ki: 6.3 nM | [5] |

| Compound 25 | Carbonic Anhydrase IX | Ki: 4.7 nM | [11] |

| Compound 25 | VEGFR-2 | IC50: 26.3 nM | [11] |

| Compound 6b | SARS-CoV-2 Main Protease (Mpro) | IC50: 0.249 µM | [12] |

Antimicrobial and Antiviral Activity

Isatin-sulfonamide hybrids have also demonstrated promising activity against various bacterial and fungal strains, as well as certain viruses.[1][13][14]

Table 3: Antimicrobial Activity of Isatin-Based Sulfonamides (MIC values in µg/mL)

| Compound Class | Bacterial Strains | Fungal Strains | MIC (µg/mL) | Reference |

| Isatin-sulfonamide hybrids | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Proteus vulgaris, Klebsiella pneumoniae, Shigella flexneri | - | 0.007-0.49 | [1] |

| Metal complexes of isatin-derived sulfonamides | Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis | Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, Candida glaberata | Varies | [13][14] |

Table 4: Anti-HIV Activity of Isatin-Based Sulfonamides

| Compound ID | Activity | Target | Reference |

| SPIII-5ME-AC | HIV Integrase Inhibition | HIV Integrase | [3] |

| SPIII-5Cl-BZ | 36% max protection against HIV-1 | - | [3] |

Signaling Pathways and Mechanisms of Action

The anticancer activity of isatin-based sulfonamides is often attributed to their ability to interfere with specific signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][11] Isatin-based sulfonamides can inhibit VEGFR-2, thereby blocking downstream signaling cascades.

Caption: Inhibition of the VEGFR-2 signaling pathway by isatin-based sulfonamides.

Carbonic Anhydrase Inhibition and pH Regulation

Tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression.[6] Sulfonamides are a well-known class of CA inhibitors, and their incorporation into the isatin scaffold leads to potent and selective inhibitors of these tumor-associated CAs.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00688K [pubs.rsc.org]

- 7. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors – International Journal of Health & Medical Research [ijhmr.com]

- 11. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Metal based isatin-derived sulfonamides: their synthesis, characterization, coordination behavior and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 2,3-Dioxoindoline-5-sulfonyl Chloride in the Synthesis of Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of enzyme inhibitors derived from 2,3-dioxoindoline-5-sulfonyl chloride, also known as isatin-5-sulfonyl chloride. This versatile scaffold has been instrumental in the development of potent inhibitors for a range of enzymes implicated in various diseases, including cancer, viral infections, and metabolic disorders.

Introduction

2,3-Dioxoindoline, commonly known as isatin, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The introduction of a sulfonyl chloride group at the 5-position of the isatin ring provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. These sulfonamides have been shown to be effective inhibitors of several key enzymes.

Enzyme Targets and Therapeutic Areas

Derivatives of this compound have been successfully utilized to target a variety of enzymes, demonstrating their potential in several therapeutic areas:

-

Cancer:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy.

-

Carbonic Anhydrases (CAs): Specifically, tumor-associated isoforms like hCA IX are targets for cancer treatment.[1]

-

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its inhibition can halt cancer cell proliferation.[2]

-

-

Viral Infections:

-

HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus.

-

-

Diabetes:

-

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage blood glucose levels.[3]

-

-

Apoptosis Regulation:

-

Caspase-3: This enzyme plays a critical role in the execution phase of apoptosis.

-

Quantitative Inhibitory Data

The following table summarizes the inhibitory activities of various isatin-based sulfonamide derivatives against their respective enzyme targets.

| Compound Class | Target Enzyme | Key Derivatives | IC50 / Ki | Reference |

| Isatin-based sulphonamides | VEGFR-2 | 6f, 11b, 11c, 12b | IC50: 23.10 - 63.40 nM | [1] |

| Isatin-based sulphonamides | Carbonic Anhydrases (hCA I, II, IX) | 6f, 11b, 11c, 12b | Ki > 100 µM | [1] |

| Indoline-2,3-dione-based benzene sulfonamides | α-Glucosidase | 1, 6, 11 | IC50: 0.90 - 1.20 µM | [3] |

| Indoline-2,3-dione-based benzene sulfonamides | α-Amylase | 1, 6, 11 | IC50: 1.10 - 1.60 µM | [3] |

| 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines | Caspase-3 | 11, 13 | IC50: 6 nM | [4] |

| Isatine-sulphonamide derivatives | HIV-1 | SPIII-5Cl-BZ | 36% max protection | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of enzyme inhibitors derived from this compound are provided below.

General Synthesis of Isatin-Based Sulfonamides

This protocol describes a common synthetic route to produce a library of isatin-based sulfonamide derivatives.

Figure 1. General synthetic workflow for isatin-5-sulfonamide derivatives.

Materials:

-

Isatin

-

Chlorosulfonic acid

-

Appropriate primary or secondary amine

-

Pyridine

-

Dry dichloromethane (DCM)

-

Ice bath

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Synthesis of this compound:

-

Slowly add isatin to an excess of ice-cooled chlorosulfonic acid with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

-

Synthesis of Isatin-5-sulfonamide Derivatives:

-

Dissolve this compound in dry DCM.

-

Add pyridine as a base, followed by the dropwise addition of the desired primary or secondary amine.

-

Stir the reaction at room temperature for the specified time (typically 2-12 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the final sulfonamide derivative.

-

Protocol for VEGFR-2 Inhibition Assay

This protocol outlines a method to assess the in vitro inhibitory activity of synthesized compounds against VEGFR-2 kinase.

Figure 2. Workflow for a typical VEGFR-2 kinase inhibition assay.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

Add the VEGFR-2 enzyme and the test compound to the wells of a 96-well plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit instructions (e.g., by adding a reagent that chelates Mg2+).

-

Add the detection reagent to measure the amount of product formed (e.g., ADP).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

The inhibition of VEGFR-2 by isatin-based sulfonamides disrupts a critical signaling pathway involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Figure 3. Inhibition of the VEGFR-2 signaling pathway by isatin-based sulfonamides.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of enzyme inhibitors with significant therapeutic potential. The straightforward synthesis of its sulfonamide derivatives, coupled with their potent and often selective inhibitory activities, makes this scaffold highly attractive for drug discovery and development programs. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the medicinal chemistry of isatin-based compounds.

References